molecular formula C9H8BrNO5 B6200021 2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid CAS No. 2386413-54-1

2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid

Cat. No.: B6200021
CAS No.: 2386413-54-1
M. Wt: 290.1
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Description

2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methoxy-2-nitroaniline to introduce the bromine atom at the ortho position relative to the nitro group. This is followed by a diazotization reaction to convert the amino group into a diazonium salt, which is then replaced by a carboxyl group through a Sandmeyer reaction. The final step involves the esterification of the carboxyl group to form the acetic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity of the desired product is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: 2-(2-methoxy-4-methoxy-5-nitrophenyl)acetic acid.

    Reduction: 2-(2-bromo-4-methoxy-5-aminophenyl)acetic acid.

    Oxidation: 2-(2-bromo-4-hydroxy-5-nitrophenyl)acetic acid.

Scientific Research Applications

2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is utilized in the development of novel polymers and materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is employed in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the nitro group allows the compound to undergo redox reactions, which can modulate the activity of redox-sensitive enzymes. Additionally, the bromine atom and methoxy group contribute to the compound’s binding affinity to certain protein targets, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-methoxy-5-nitrophenyl)acetic acid
  • 2-(2-bromo-4-hydroxy-5-nitrophenyl)acetic acid
  • 2-(2-bromo-4-methoxy-5-aminophenyl)acetic acid

Uniqueness

2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring allows for a diverse range of chemical transformations. Additionally, the bromine atom provides a handle for further functionalization through substitution reactions.

Properties

CAS No.

2386413-54-1

Molecular Formula

C9H8BrNO5

Molecular Weight

290.1

Purity

95

Origin of Product

United States

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